molecular formula C18H18O4 B1343570 Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate CAS No. 54364-83-9

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate

Cat. No.: B1343570
CAS No.: 54364-83-9
M. Wt: 298.3 g/mol
InChI Key: YWNZYZQMPZUHDZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dielectric Properties and AC Electrical Conductivity

Research on compounds structurally related to Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate, such as 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3, 2-c]quinoline-3-carbonitrile (Ph-HPQ), has demonstrated their significant influence on dielectric properties and AC electrical conductivity. These properties are crucial in materials science, potentially impacting electronics and photonics. The study revealed that the phenoxyphenyl group markedly affects parameters like barrier height, charge density, and hopping distance, indicating the group's role in tuning the materials' electrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Further investigations into similar compounds show their polycrystalline nature in powder form, becoming nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. This transformation does not alter the chemical bonds, as evidenced by FTIR spectral measurements. Such materials' optical properties, including absorption parameters and electron transition types, are determined through spectrophotometer measurements, providing insights into their potential applications in optical devices and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activity

Research on ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, a compound with similarities to this compound, has indicated its role in the synthesis of compounds with notable antimicrobial activity. Such compounds, upon condensation with other specific chemical structures, have shown significant inhibitory effects against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Properties

IUPAC Name

ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-11-17(19)14-7-6-10-16(13-14)22-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZYZQMPZUHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645595
Record name Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-83-9
Record name Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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